(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups. It is primarily used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-fluoro-4-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acidic conditions or transition metal catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Aryl compounds.
Scientific Research Applications
(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The primary mechanism of action for (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 2-Fluoro-5-methoxycarbonylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
Uniqueness
(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective Suzuki-Miyaura coupling reactions, where the presence of chloro, fluoro, and methoxycarbonyl groups can influence the reactivity and selectivity of the reaction .
Properties
Molecular Formula |
C8H7BClFO4 |
---|---|
Molecular Weight |
232.40 g/mol |
IUPAC Name |
(5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3 |
InChI Key |
QCYNUCBSIDCZPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.